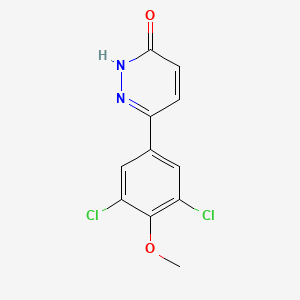
3,4-Dimethoxyacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. The compound is characterized by its acridine core structure, which is modified by the presence of two methoxy groups at the 3 and 4 positions and a ketone group at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and a suitable acridine precursor.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the acridine core. This step often involves the use of strong acids or bases as catalysts.
Oxidation: The final step involves the oxidation of the acridine intermediate to introduce the ketone group at the 9 position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxy groups at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3,4-Dimethoxyacridin-9(10H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is used as a fluorescent probe for studying cellular processes and as a DNA intercalator in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: In the dye industry, this compound is used as a precursor for the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 3,4-Dimethoxyacridin-9(10H)-one, known for its wide range of applications in medicinal chemistry and dye manufacturing.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in the treatment of certain infections.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
This compound is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. The ketone group at the 9 position also adds to its distinct properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61762-84-3 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3,4-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-7-10-13(15(12)19-2)16-11-6-4-3-5-9(11)14(10)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
MZNLXGDXZTUVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


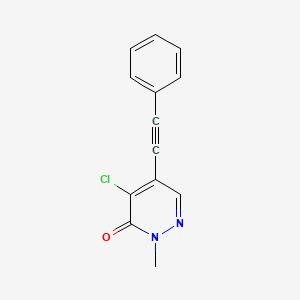
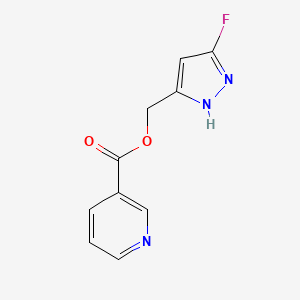
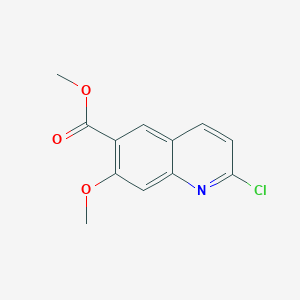
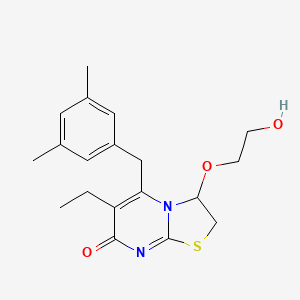
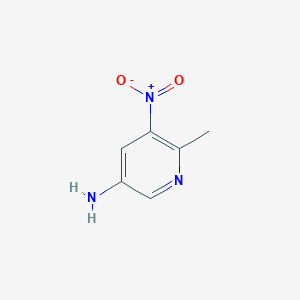


![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
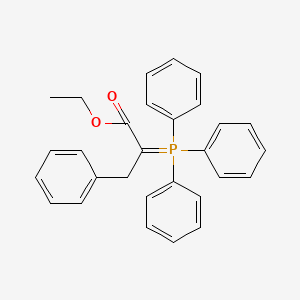
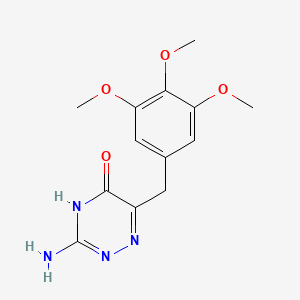
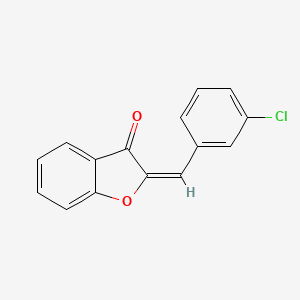

![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
